molecular formula C14H22N6O5 B601543 伐昔洛韦 CAS No. 175865-60-8

伐昔洛韦

货号 B601543
CAS 编号: 175865-60-8
分子量: 354.37
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valganciclovir is an antiviral medication used to treat infections caused by viruses . It is particularly used to prevent cytomegalovirus (CMV) disease in patients who have received an organ transplant . It is also used to treat CMV infection of the eye in adults with acquired immunodeficiency syndrome (AIDS) .


Synthesis Analysis

Valganciclovir is a prodrug of ganciclovir . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . A high-performance liquid chromatographic method has been developed for the assay of valganciclovir in raw materials, tablets, and human serum samples .


Molecular Structure Analysis

Valganciclovir has a molecular formula of C14H22N6O5 . Its molecular weight is 354.3617 . It is a small molecule and exists as a mixture of two diastereomers .


Chemical Reactions Analysis

Valganciclovir is a prodrug for ganciclovir . After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases .


Physical And Chemical Properties Analysis

Valganciclovir has a molecular formula of C14H22N6O5 and a molecular weight of 354.36 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

科学研究应用

  1. 免疫功能低下患者 CMV 感染的管理:伐昔洛韦与静脉注射更昔洛韦一样有效,用于治疗艾滋病相关的 CMV 视网膜炎,与口服更昔洛韦一样有效,用于预防高危实体器官移植受者的 CMV 感染。它比更昔洛韦具有优势,例如口服给药、更好的患者依从性和潜在的成本节约 (Cvetković & Wellington,2005 年).

  2. 异基因造血干细胞移植后 CMV 感染的先发制人治疗:伐昔洛韦作为造血干细胞移植 (HSCT) 后 CMV 感染的先发制人治疗是有效且安全的,在接受伐昔洛韦治疗的患者中未观察到耐药性的证据 (Allice 等人,2009 年).

  3. 伐昔洛韦伏安旋光纳米传感器的开发:已经进行了关于开发伏安旋光纳米传感器用于灵敏测定药物中伐昔洛韦的研究,利用多壁碳纳米管修饰的玻碳电极进行增强检测 (DOĞAN-TOPAL 等人,2013 年).

  4. 肾移植儿童的治疗药物监测:关于在肾移植儿童中伐昔洛韦给药后预测更昔洛韦暴露的有限采样策略的研究强调了由于高药代动力学变异性而需要治疗药物监测,旨在获得最佳治疗效果 (Facchin 等人,2023 年).

  5. 异基因造血干细胞移植患者的临床药代动力学、药效学和毒性动力学:对同种异体造血干细胞移植 (alloHCT) 患者更昔洛韦/伐昔洛韦的药代动力学、药效学和毒性动力学的系统评价强调了需要进一步研究以确定更稳健的治疗范围并量化治疗药物监测的潜在价值 (Selby 等人,2021 年).

  6. HIV 和 CMV 血清阳性志愿者的药代动力学:一项研究了 HIV 和 CMV 血清阳性志愿者中多次口服伐昔洛韦后伐昔洛韦和更昔洛韦的药代动力学,为其在 CMV 疾病管理中的使用提供了有价值的数据 (Brown 等人,1999 年).

  7. 巨细胞病毒视网膜炎的诱导治疗:一项对口服伐昔洛韦与静脉注射更昔洛韦在艾滋病新诊断 CMV 视网膜炎患者中的诱导治疗进行比较的对照试验发现,口服伐昔洛韦与静脉注射更昔洛韦一样有效 (Martin 等人,2002 年).

  8. 移植中的药代动力学和药效学:专注于移植受者伐昔洛韦和更昔洛韦的药代动力学、药效学和治疗药物监测潜力的研究提供了优化药物剂量以提高疗效和安全性的见解 (Franck 等人,2021 年).

  9. 实体器官移植受者的群体药代动力学:研究了接受口服伐昔洛韦的移植受者中更昔洛韦的群体药代动力学,强调了基于肾功能和体重的剂量调整 (Perrottet 等人,2009 年).

  10. 实体器官移植受者的伐昔洛韦:全面回顾了伐昔洛韦和更昔洛韦用于实体器官移植受者 CMV 预防,讨论了药代动力学和药效学特征 (Perrottet 等人,2009 年).

安全和危害

Valganciclovir may cause some serious side effects, including anemia and other blood problems . Serious infections may occur during treatment with valganciclovir . It is also known to cause birth defects and should not be used if you are pregnant .

未来方向

Valganciclovir is used in adults to prevent infection with cytomegalovirus (CMV) that may occur after an organ transplant . It is also used to treat CMV infection of the eye in adults with acquired immunodeficiency syndrome (AIDS) . It is recommended to take this medicine exactly as directed by your doctor .

Relevant Papers Several papers have been published on Valganciclovir. One paper discusses the use of Valganciclovir as an add-on to second-line therapy in patients with recurrent Glioblastoma . Another paper discusses the use of Valganciclovir among infants with congenital conditions . A systematic review of the clinical pharmacokinetics, pharmacodynamics, and toxicodynamics of Ganciclovir/Valganciclovir in allogeneic haematopoietic stem cell transplant patients has also been published .

属性

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVFJKSGQUFQAP-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048288
Record name Valganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.79e+00 g/L
Record name Valganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Valganciclovir is a prodrug of ganciclovir that exists as a mixture of two diastereomers. After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases. In cytomegalovirus (CMV)-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form. This triphosphate form is slowly metabolized intracellularly. The phosphorylation is dependent upon the viral kinase and occurs preferentially in virus-infected cells. The virustatic activity of ganciclovir is due to the inhibition of viral DNA synthesis by ganciclovir triphosphate. Ganciclovir triphosphate is incorporated into the DNA strand replacing many of the adenosine bases. This results in the prevention of DNA synthesis, as phosphodiester bridges can longer to be built, destabilizing the strand. Ganciclovir inhibits viral DNA polymerases more effectively than it does cellular polymerase, and chain elongation resumes when ganciclovir is removed., Valganciclovir is an L-valyl ester (prodrug) of ganciclovir that exists as a mixture of two diastereomers. After oral administration, both diastereomers are rapidly converted to ganciclovir by intestinal and hepatic esterases. Ganciclovir is a synthetic analogue of 2'-deoxyguanosine, which inhibits replication of human CMV in cell culture and in vivo. In CMV-infected cells ganciclovir is initially phosphorylated to ganciclovir monophosphate by the viral protein kinase, pUL97. Further phosphorylation occurs by cellular kinases to produce ganciclovir triphosphate, which is then slowly metabolized intracellularly (half-life 18 hours). As the phosphorylation is largely dependent on the viral kinase, phosphorylation of ganciclovir occurs preferentially in virus-infected cells. The virustatic activity of ganciclovir is due to inhibition of the viral DNA polymerase, pUL54, synthesis by ganciclovir triphosphate.
Record name Valganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valganciclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Valganciclovir

CAS RN

175865-60-8, 175865-59-5
Record name Valganciclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175865-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valganciclovir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Valganciclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
28,300
Citations
M Curran, S Noble - Drugs, 2001 - Springer
… ▴ Oral valganciclovir is rapidly absorbed and hydrolysed to ganciclovir. The oral bioavailability of ganciclovir after oral valganciclovir administration is high. Oral valganciclovir 900mg …
Number of citations: 139 link.springer.com
MD Pescovitz - Transplantation Reviews, 2006 - Elsevier
… valine ester of ganciclovir, valganciclovir, was developed. Valganciclovir provides 10-fold higher … This review provides an update on valganciclovir, highlighting areas of ongoing study …
Number of citations: 15 www.sciencedirect.com
RS Cvetkovic, K Wellington - Drugs, 2005 - Springer
… Valganciclovir is a prodrug of an antiviral agent ganciclovir. Thus, the pharmacodynamic … of valganciclovir are essentially those of ganciclovir. Following oral absorption, valganciclovir is …
Number of citations: 157 link.springer.com
A Humar, Y Lebranchu, F Vincenti, EA Blumberg… - American Journal of …, 2010 - Elsevier
… and safety of 200 days’ versus 100 days’ valganciclovir prophylaxis (900 mg once daily) in 326 … In conclusion, this study demonstrates that extending valganciclovir prophylaxis (900 mg …
Number of citations: 523 www.sciencedirect.com
C Paya, A Humar, ED Dominguez, K Washburn… - American Journal of …, 2004 - Elsevier
We compared the efficacy and safety of valganciclovir with those of oral ganciclovir in preventing cytomegalovirus (CMV) disease in high-risk seronegative solid organ transplant (SOT) …
Number of citations: 935 www.sciencedirect.com
MD Pescovitz - American Journal of Transplantation, 2010 - Elsevier
In 2001 valganciclovir was approved by the FDA for treatment of HIV associated retinitis and in 2003 for prevention of post transplant CMV. This review provides an update on the status …
Number of citations: 15 www.sciencedirect.com
LA Sorbera, R Castaner, J Castaner - Drugs of the Future, 2000 - access.portico.org
Cytomegalovirus (CMV) infection is a sight-and lifethreatening complication of advanced HIV infection and a major cause of morbidity and mortality among solid organ and bone marrow …
Number of citations: 12 access.portico.org
DW Kimberlin, PM Jester, PJ Sánchez… - … England Journal of …, 2015 - Mass Medical Soc
Background The treatment of symptomatic congenital cytomegalovirus (CMV) disease with intravenous ganciclovir for 6 weeks has been shown to improve audiologic outcomes at 6 …
Number of citations: 719 www.nejm.org
DF Martin, J Sierra-Madero, S Walmsley… - … England Journal of …, 2002 - Mass Medical Soc
Background Valganciclovir is an orally administered prodrug that is rapidly hydrolyzed to ganciclovir. We compared the effects of oral valganciclovir with those of intravenous ganciclovir …
Number of citations: 468 www.nejm.org
H Wiltshire, S Hirankarn, C Farrell, C Paya… - Clinical …, 2005 - Springer
… Large-scale studies describing the pharmacokinetics of valganciclovir in SOT recipients are lacking. A recent randomised, double-blind study of valganciclovir in 364 D+/R− (intent-to-…
Number of citations: 136 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。